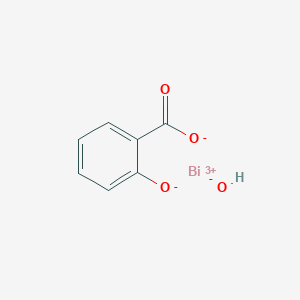

2-Hydroxybenzoic acid bismuth (3+) salt

Description

Properties

IUPAC Name |

bismuth;2-oxidobenzoate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREIPSZUJIFJNP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[O-].[OH-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bismuth Subsalicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.97e+01 g/L | |

| Record name | Bismuth Subsalicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14882-18-9 | |

| Record name | Bismuth subsalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14882-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TEY51RR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bismuth Subsalicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Evolution of Research on Bismuth Salicylate Compounds

The medicinal use of bismuth salts dates back to the late 18th century in Europe, where they were employed for various ailments. wikipedia.orgnih.gov Bismuth subnitrate was used empirically for dyspepsia as early as 1786. nih.gov The specific history of bismuth subsalicylate is closely tied to the development of the medication Pepto-Bismol. oup.com In 1901, the compound was developed as a treatment for life-threatening diarrhea in infants with cholera. wikipedia.orgnih.gov Initially sold directly to physicians, it was first marketed as "Bismosal: Mixture Cholera Infantum" and later renamed Pepto-Bismol in 1919. wikipedia.org

The early research focused on the compound's empirical effectiveness in treating gastrointestinal issues. It gained formal recognition with its first approval by the U.S. Food and Drug Administration (FDA) in 1939. drugbank.comnih.gov For much of the 20th century, research was primarily clinical, documenting its efficacy as an antidiarrheal, antacid, and anti-inflammatory agent. wikipedia.orgnih.gov A significant evolution in research occurred with the discovery of its antimicrobial properties, particularly its effectiveness against Helicobacter pylori, a bacterium linked to peptic ulcers. nih.govlongdom.org This discovery led to a resurgence of interest in bismuth compounds in modern medicine. nih.gov However, a deep understanding of its fundamental chemistry, including its precise molecular structure, remained elusive for decades, largely due to challenges in its characterization. wikipedia.orgresearchgate.net

Scope and Significance of 2 Hydroxybenzoic Acid Bismuth 3+ Salt Research in Modern Inorganic and Medicinal Chemistry

The research landscape for bismuth subsalicylate has expanded significantly, moving beyond its traditional gastrointestinal applications into broader areas of inorganic and medicinal chemistry. This is driven by a deeper understanding of its structure and reactivity.

In the gastrointestinal tract, the compound hydrolyzes in the presence of stomach acid to form bismuth oxychloride and salicylic (B10762653) acid. wikipedia.orgoup.comnih.gov The salicylic acid is absorbed and exerts anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and thus the synthesis of prostaglandins. nih.govpatsnap.com The bismuth portion remains largely in the gastrointestinal tract, forming other insoluble bismuth salts which are responsible for its antimicrobial and gastroprotective actions. nih.govnih.gov

Medicinal Chemistry Significance: The medicinal chemistry of bismuth subsalicylate is multifaceted. Its significance lies in its combined antimicrobial, anti-inflammatory, antisecretory, and cytoprotective properties.

Antimicrobial Activity : Research has demonstrated its bactericidal effects against a wide range of enteric pathogens, including Clostridium difficile, enterotoxigenic Escherichia coli, Salmonella, and Shigella. drugbank.comnih.gov It is also a key component in quadruple-therapy regimens for eradicating H. pylori infections, where it may help eliminate up to 90% of infections. drugbank.comnih.gov Its mechanism involves preventing bacterial adhesion to mucosal cells, inhibiting bacterial enzyme activities like urease and protease, and disrupting cell wall integrity. drugbank.comnih.govpatsnap.com

Anti-inflammatory and Antisecretory Effects : The salicylate (B1505791) moiety provides anti-inflammatory benefits, while the bismuth component contributes to an antisecretory effect by stimulating the reabsorption of fluids and electrolytes in the intestine. wikipedia.orgnih.govpatsnap.com

Cytoprotective Action : Bismuth salts form a protective coating over the stomach lining and ulcer craters, shielding them from gastric acid and aiding in the healing process. nih.govnih.govpatsnap.com

Table 1: Investigated Antimicrobial Spectrum of Bismuth Subsalicylate

| Pathogen | Type | Significance in Research | References |

|---|---|---|---|

| Helicobacter pylori | Bacterium | Eradication in peptic ulcer disease | drugbank.comnih.govlongdom.orgnih.gov |

| Escherichia coli (enterotoxigenic) | Bacterium | Common cause of traveler's diarrhea | wikipedia.orgdrugbank.com |

| Clostridium difficile | Bacterium | Important cause of antibiotic-associated diarrhea | drugbank.comnih.gov |

| Salmonella spp. | Bacterium | Common cause of foodborne illness | drugbank.comnih.gov |

| Shigella spp. | Bacterium | Cause of bacillary dysentery | drugbank.comnih.gov |

| Norovirus | Virus | Common cause of viral gastroenteritis | drugbank.comnih.gov |

Inorganic Chemistry Significance: A major breakthrough in the inorganic chemistry of bismuth subsalicylate has been the recent elucidation of its crystal structure. For over a century, its exact structure was unknown, hindering a full understanding of its properties. springernature.comresearchgate.net Advanced techniques like three-dimensional electron diffraction (3DED) revealed that it is not a simple salt but a complex coordination polymer with the formula BiO(C₇H₅O₃). wikipedia.orgnih.gov

Structural Chemistry : The structure consists of layered bismuth-oxo rods linked by salicylate anions. nih.govspringernature.com This layered arrangement, which can have variations in stacking, explains its poor solubility and stability in acidic environments. springernature.comacs.org This discovery has opened new avenues for designing novel bismuth-based materials with tailored properties. researchgate.net

Catalysis : Bismuth(III) salts, including subsalicylate, are recognized as low-toxicity, "eco-friendly" catalysts in organic synthesis. researchgate.netjetir.orgresearchgate.net Research has shown that bismuth subsalicylate can effectively catalyze the ring-opening polymerization of L-lactide to produce polylactic acid, a biodegradable polymer. researchgate.net Other bismuth salts have been used in a variety of organic reactions, including Friedel-Crafts acylations and aldol-type reactions, highlighting the catalytic potential of the Bi(III) center. jetir.orgresearchgate.net

Current Research Frontiers and Unaddressed Challenges in Bismuth Salicylate Chemistry

Crystal Structure and Coordination Architecture of 2-Hydroxybenzoic Acid Bismuth (3+) Salt

The solid-state structure of bismuth subsalicylate is not a simple salt but a complex inorganic-organic hybrid material. chemrxiv.orgspringernature.com Its properties are governed by its unique molecular structure and the way its constituent ions and molecules are arranged periodically in a crystalline lattice. chemrxiv.orgnih.gov

Identification of Layered Coordination Polymer Structure (BiO(C₇H₅O₃) Formulation)

Through advanced analytical methods, bismuth subsalicylate has been identified as a coordination polymer with a distinct layered structure. chemrxiv.orgnih.govspringernature.com The empirical formula is often presented as BiC₇H₅O₄, but a more descriptive formulation, considering the presence of oxide anions, is BiO(C₇H₅O₃), which corresponds to the systematic name bismuth(3+) oxide salicylate (B1505791). nih.gov The structure consists of inorganic layers composed of bismuth and oxygen, which are linked by the organic salicylate anions. springernature.com These layers stack to form the final three-dimensional framework. chemrxiv.org This layered polymer structure, with the less polar organic components forming the outer surfaces, helps explain the compound's near-insolubility in water. chemrxiv.orgnih.gov

The crystallographic data reveals a triclinic system with the space group P-1. chemrxiv.orgresearchgate.net The asymmetric unit of Bi₄O₄(Hsal)₄ is consistent with the empirical formula. nih.govresearchgate.net

Table 1: Crystallographic Data for Bismuth Subsalicylate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | chemrxiv.org |

| Space Group | P-1 | chemrxiv.orgresearchgate.net |

| Empirical Formula | BiC₇H₅O₄ | nih.gov |

| Systematic Name | Bismuth(3+) oxide salicylate | nih.gov |

| Structural Feature | Layered Coordination Polymer | chemrxiv.orgnih.govspringernature.com |

Elucidation of Bismuth-Oxo Rods and Bridging Oxygen Anions (µ₃ and µ₄ Coordination)

The core of the inorganic layers is a robust inorganic building unit (IBU) composed of rod-like structures. chemrxiv.orgspringernature.com These "bismuth-oxo rods" are formed by Bi³⁺ cations bridged by O²⁻ anions and extend along the crystallographic a-axis. chemrxiv.orgnih.govresearchgate.net Within these rods, the oxygen anions exhibit two different coordination modes, bridging either three Bi³⁺ cations (a µ₃-O²⁻ coordination) or four Bi³⁺ cations (a µ₄-O²⁻ coordination). chemrxiv.orgnih.govacs.org These µ₃- and µ₄-oxo anions alternate along the center of the rods, creating a stable, continuous inorganic framework. chemrxiv.orgnih.govresearchgate.net These IBUs are then interconnected by the salicylate ligands to form the extended two-dimensional layers. springernature.com

Coordination Modes of Salicylate Ligands (Carboxylate and Phenolic Group Interactions)

The salicylate anion (Hsal⁻), derived from 2-hydroxybenzoic acid, acts as a linker between the bismuth-oxo rods and demonstrates at least two primary coordination modes. chemrxiv.orgacs.org

Carboxylate-Only Coordination : In one mode, the salicylate anion coordinates to the Bi³⁺ cations of a single inorganic rod exclusively through the oxygen atoms of its carboxylate group. chemrxiv.orgnih.gov The phenolic hydroxyl group does not participate in coordination in this arrangement. chemrxiv.org

Carboxylate and Phenolic Coordination : In another mode, some salicylate anions bridge Bi³⁺ cations using both the carboxylate group and the phenolic group. acs.org

Analysis of the bond lengths indicates that the Bi-O bonds involving the carboxylate oxygens are shorter (approximately 2.6–2.8 Å) compared to those involving the phenolic oxygen (2.8–2.9 Å). chemrxiv.orgresearchgate.net This suggests that the carboxylic acid group is deprotonated and formally carries the negative charge, while the phenolic group remains protonated. chemrxiv.orgresearchgate.net

Table 2: Bismuth-Oxygen Bond Lengths

| Interacting Group | Approximate Bond Length (Å) | Source |

|---|---|---|

| Carboxylate Oxygen | 2.6 - 2.8 | chemrxiv.orgresearchgate.net |

| Phenolic Oxygen | 2.8 - 2.9 | chemrxiv.org |

Analysis of Structural Heterogeneity and Stacking Variations

A key feature of bismuth subsalicylate's structure is its inherent heterogeneity, which has been a major impediment to its structural elucidation for many years. acs.org High-resolution scanning transmission electron microscopy (STEM) has revealed significant variations in the stacking of the coordination polymer layers. chemrxiv.orgchemrxiv.org

While some crystalline domains exhibit a regular, ordered stacking sequence, other areas show considerable disorder. acs.orgspringernature.com This disorder manifests in several ways:

Opposite Orientations : In some regions, adjacent layers are stacked with opposite orientations of their inorganic building units. springernature.com

Random Stacking : Other sections show a seemingly random arrangement of layer orientations. springernature.com

Alternating Stacking : Domains with a regular alternating pattern of layer orientations have also been observed. springernature.com

This structural heterogeneity means that crystals of bismuth subsalicylate can have both highly ordered and disordered domains. nih.gov The degree of this disorder can vary between samples from different sources, likely as a consequence of the specific synthesis conditions used. chemrxiv.orgacs.org

Cutting-Edge Spectroscopic and Electron Microscopy Techniques in Structure Determination

The definitive structural determination of bismuth subsalicylate was made possible by the application of state-of-the-art electron crystallography techniques. nih.gov These methods are particularly suited for analyzing materials like BSS that yield only sub-micrometer-sized crystals or suffer from structural imperfections, which are challenging for traditional methods like single-crystal X-ray diffraction. chemrxiv.orgrsc.org

Application of Three-Dimensional Electron Diffraction (3DED) and Continuous Rotation Electron Diffraction (cRED)

Three-dimensional electron diffraction (3DED), a technique conceptually similar to single-crystal X-ray diffraction but using electrons, was pivotal in solving the structure of ordered BSS crystals. chemrxiv.orgnih.govacs.org Methods like continuous rotation electron diffraction (cRED) are used to collect the 3DED data. chemrxiv.org

High-Resolution Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Imaging

High-Resolution Scanning Transmission Electron Microscopy (STEM) has been an indispensable tool for visualizing the atomic-scale structure and local disorder of bismuth subsalicylate. nih.gov Unlike traditional diffraction methods that provide an average structure, STEM allows for direct imaging of the material's intricate features. nih.govchemrxiv.org

Researchers employing aberration-corrected STEM have successfully imaged the layered coordination polymer structure of BSS. chemrxiv.orgspringernature.com Techniques such as Integrated Differential Phase Contrast (iDPC) STEM are particularly effective for imaging beam-sensitive materials that contain both heavy and light elements. springernature.comresearchgate.net In studies of BSS, iDPC-STEM images clearly reveal the inorganic building units (IBUs) composed of bismuth and oxygen ions, which appear as bright spots. springernature.com These images have provided direct evidence for the orientation and stacking of the IBUs within the layers. springernature.com

Detailed STEM analysis has uncovered significant structural variations. springernature.com Images have shown regions with highly regular and ordered layer stacking, as well as areas exhibiting disorder, where the orientation of the IBUs is irregular. springernature.com Some regions even display an alternating stacking pattern of the layers. springernature.com This direct visualization of stacking faults and disorder at the atomic level helps to explain why previous attempts at structure determination using methods requiring high crystallinity were unsuccessful. nih.govresearchgate.net The combination of STEM with three-dimensional electron diffraction (3DED) has been highlighted as a powerful toolbox for the structural characterization of complex pharmaceutical compounds like BSS. springernature.comresearchgate.net

Table 1: STEM Imaging Observations of Bismuth Subsalicylate Structure

| Structural Feature | Observation with STEM | Significance |

| Inorganic Building Unit (IBU) | Clearly visualized as bright spots corresponding to bismuth and oxygen ions. springernature.com | Confirms the basic structural motif of the coordination polymer. |

| Layer Stacking | Revealed regions of regular stacking, disordered stacking, and alternating stacking. springernature.com | Explains the structural disorder that hindered previous characterization attempts. |

| Orientation | Allowed for the direct determination of IBU orientation within the layers. springernature.com | Provides detailed insight into the local structural arrangement. |

X-ray Absorption Spectroscopy for Electronic Structure Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For this compound, XAS at the bismuth L₃-edge (approximately 13.419 keV) is instrumental in confirming the oxidation state and understanding the coordination environment of the bismuth centers. researchgate.netwashington.edu

Studies on various bismuth compounds confirm that all Bi L₃-edge spectra for compounds like BSS correspond to the Bi(III) oxidation state. researchgate.net The precise position of the absorption edge is sensitive to both the oxidation state and the lengths of the Bi-ligand bonds. High-energy resolution fluorescence detection (HERFD) mode XAS can resolve fine details in the X-ray Absorption Near Edge Structure (XANES) region. In bismuth compounds, these high-resolution measurements have revealed pre-edge spectral features that indicate a strong mixing between the bismuth 6p and 6d orbitals. researchgate.net

In the case of BSS, the structure consists of [Bi₄O₄(Hsal)₄] units, where Bi³⁺ cations are bridged by O²⁻ anions. nih.gov XAS helps to validate this local environment. The analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum would provide quantitative information on the Bi-O bond distances and coordination numbers, complementing the structural data obtained from diffraction and microscopy. The systematic name derived from the confirmed structure is bismuth(3+) oxide salicylate. nih.gov

Table 2: X-ray Absorption Spectroscopy Data for Bismuth Compounds

| Spectral Region | Information Gained | Relevance to Bismuth Subsalicylate |

| Bi L₃-edge Position | Confirms the oxidation state of bismuth. researchgate.net | Verifies the presence of Bi³⁺ as expected. nih.gov |

| XANES Pre-edge Features | Indicates electronic transitions and orbital mixing (e.g., p-d mixing). | Provides insight into the electronic structure and covalent character of Bi-O bonds. |

| EXAFS Region | Determines interatomic distances (e.g., Bi-O bond lengths) and coordination numbers. | Quantifies the local coordination environment around the bismuth atoms in the bismuth-oxo core. |

Computational and Theoretical Approaches to Structure Elucidation

Alongside experimental techniques, computational methods are crucial for confirming and understanding the complex structure of this compound.

Density Functional Theory (DFT) Calculations for Structural Confirmation

Density Functional Theory (DFT) has become a standard tool for validating experimentally determined crystal structures and exploring the electronic properties of pharmaceutical materials. nih.gov For complex structures like bismuth subsalicylate, DFT calculations are used to optimize the geometry and confirm that the proposed structure corresponds to an energy minimum. scispace.com

The structure of BSS, revealed by electron crystallography to be a layered coordination polymer, was further supported by computational analysis. chemrxiv.orgresearchgate.net The determined triclinic unit cell has parameters a = 8.35 Å, b = 12.17 Å, c = 18.09 Å, α = 77.9°, β = 83.2°, and γ = 76.7°. nih.gov DFT calculations can be used to optimize this geometry, starting from the experimentally derived atomic coordinates. nih.gov The process typically involves functionals like B3LYP or PBE, which are chosen to accurately model the system. nih.govmdpi.com For heavy elements like bismuth, appropriate pseudopotentials are used to simplify the calculation by treating only the valence electrons explicitly. nih.gov

Calculations can confirm the bonding arrangement, such as the bridging µ₃ and µ₄ oxygen anions in the bismuth-oxo rods and the coordination of the salicylate ligands. nih.govchemrxiv.org DFT can also provide insights into the relative energies of different possible stacking arrangements, helping to explain the observed disorder in STEM images. springernature.com Furthermore, DFT is used to calculate various properties, such as vibrational frequencies (for comparison with IR spectroscopy) and the energies of frontier molecular orbitals (HOMO/LUMO), which are key to understanding the compound's stability and reactivity. scispace.comresearchgate.net

Table 3: Representative Parameters from DFT Calculations for Molecular Systems

| Calculated Parameter | Description | Application to Bismuth Subsalicylate |

| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths, angles). nih.gov | Confirms the experimentally determined crystal structure and provides precise atomic positions. researchgate.net |

| Binding/Adsorption Energy | The energy change when molecules or components interact. researchgate.net | Could be used to study the interaction of salicylate ligands with the bismuth-oxo chains. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. scispace.comresearchgate.net | Relates to the electronic stability and reactivity of the BSS polymer. |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. nih.gov | Validates the structural model by comparing calculated spectra with experimental IR data. nih.gov |

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions. mdpi.com While first-principles methods like DFT are excellent for static structures, MD is essential for understanding how systems behave over time. mdpi.com

For a complex, insoluble polymer like bismuth subsalicylate, MD simulations can offer unique insights that are not accessible through static experiments. For instance, MD can be used to model the interface between a BSS crystal surface and an aqueous environment. mdpi.com Such simulations could elucidate the molecular-level reasons for the compound's very poor solubility in water, a property attributed to its layered polymeric structure where the hydrophobic parts of the salicylate ligands form the outer surfaces. chemrxiv.org

MD simulations require accurate force fields, which define the potential energy of the system based on the positions of its atoms. For bismuth compounds, these force fields can be developed by fitting to energy surfaces calculated by DFT. aps.org Once a reliable force field is established, large-scale simulations can be performed. These simulations can model processes such as the aggregation of surfactant molecules in drug delivery systems or the diffusion of species at interfaces. mdpi.comnih.gov For BSS, MD could be used to simulate the structural response to different pH environments, complementing experimental stability studies that show BSS is stable until a pH of 2. nih.gov Although specific MD studies focusing solely on the dynamic structural behavior of BSS are not widely reported, the methodology is well-suited to explore its interfacial behavior and stability. mdpi.commdpi.com

Conventional Solution-Phase Synthesis Routes

Traditional synthesis of bismuth subsalicylate primarily relies on precipitation reactions in aqueous solutions. These methods involve the reaction of a bismuth source with salicylic (B10762653) acid or its salts under controlled conditions.

A common pathway involves the hydrolysis of a soluble bismuth(III) salt, such as bismuth nitrate (B79036), in the presence of salicylic acid or a salicylate salt. sibran.ru In this process, the bismuth salt precursor hydrolyzes in water, and the resulting species reacts with the salicylate ions to precipitate the desired product, Bi(C₇H₅O₃)O. sibran.ru The reaction is essentially an exchange of the nitrate ion from the bismuth precursor for the salicylate ion. sibran.ru For instance, studies have investigated the interaction of trihydroxo-pentaoxo-hexabismuth (III) pentanitrate trihydrate, Bi₆O₅(OH)₃₅·3H₂O, with solutions of both salicylic acid and sodium salicylate to form bismuth (III) oxide salicylate. sibran.ru This method has been shown to produce high-purity bismuth subsalicylate suitable for medical applications. sibran.ru The hydrolysis of bismuth compounds is a critical step; in aqueous solutions, Bi³⁺ ions readily hydrolyze, and adding an acid to the solution is often necessary to prevent the premature precipitation of other bismuth species like bismuth oxychloride (BiOCl). sibran.rulibretexts.org

Direct reaction of a basic bismuth compound with salicylic acid provides an alternative solution-phase route.

Bismuth Hydroxide (B78521) (Bi(OH)₃): A patented method describes the synthesis starting from analytically pure bismuth hydroxide powder. google.com The process involves creating a uniform suspension of bismuth hydroxide in purified water, heating the suspension to a preset temperature (e.g., 70°C), and then adding salicylic acid over a specified time. The reaction proceeds under controlled conditions, including protection from light and sealing, to yield bismuth subsalicylate. google.com After the reaction, the product is filtered, washed with boiling water, and dried. This method is noted for using a dosage of salicylic acid close to the theoretical amount, producing less wastewater, and achieving high product yields (over 98%). google.com

Bismuth Oxide (Bi₂O₃): Bismuth subsalicylate can also be synthesized from bismuth oxide. One approach involves first preparing Bi₂O₃ by treating bismuth subnitrate with a sodium hydroxide solution. researchgate.net The resulting bismuth oxide is then reacted with a solution of salicylic acid at an elevated temperature (60–85°C) to produce bismuth subsalicylate. researchgate.net

The purity and yield of bismuth subsalicylate synthesized via solution-phase methods are highly dependent on several reaction parameters.

Temperature: Temperature plays a crucial role in the reaction kinetics and product formation. Studies on the precipitation from nitrate solutions show that at 23°C, the product is largely a mixture of starting materials. sibran.ru As the temperature increases to 40°C and 50°C, bismuth (III) oxide salicylate begins to form, though it may contain impurities. sibran.ru A temperature of 70°C was found to be optimal for forming a purer product, while temperatures of 80°C or higher can lead to the decomposition of the formed precipitate. sibran.ru The synthesis using bismuth hydroxide also specifies an optimal temperature of around 70°C. google.com

Light: Bismuth subsalicylate is sensitive to light. To ensure product quality and stability, synthesis methods often specify that the reaction should be conducted while protected from light. google.com Likewise, the final product should be stored in light-resistant containers. google.comdrugfuture.com

Stoichiometry and pH: The molar ratio of salicylate to bismuth and the pH of the solution are critical for controlling the reaction's efficiency and the composition of the final product.

Stoichiometry: In reactions starting from bismuth nitrate, a 1:1 molar ratio of salicylate to bismuth results in incomplete precipitation (around 77%). sibran.ru Increasing the salicylate ratio to 3:1 can increase the bismuth precipitation to over 99%. sibran.ru However, an excessive amount of salicylic acid can lead to the formation of other compounds; when the molar ratio of salicylate to bismuth exceeds 1.5, bismuth disalicylate may form as an impurity, and at a ratio of 3.0 or higher, it can become the primary product. researchgate.net

pH: The pH of the reaction medium significantly affects the degree of precipitation. For a given molar ratio, adjusting the pH can dramatically increase product yield. For example, at a salicylate-to-bismuth ratio of 1.1, increasing the pH from 0.9 to 1.8 boosted the precipitation from 80.2% to 98.5%. sibran.ru Further increasing the pH to 4.0 can result in a precipitation degree of up to 99.99%. sibran.ru The final product, when mixed with water, typically yields a pH between 2.7 and 5.0. drugfuture.com

Table 1: Effect of Reaction Parameters on Bismuth Subsalicylate Synthesis

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Temperature | 23°C | Mixture of starting materials | sibran.ru |

| 40-50°C | Formation of product with impurities | sibran.ru | |

| 70°C | Optimal for pure product formation | sibran.rugoogle.com | |

| >80°C | Decomposition of product | sibran.ru | |

| Stoichiometry | 1:1 (Salicylate:Bi) | Incomplete precipitation (77.0%) | sibran.ru |

| (Molar Ratio) | 3:1 (Salicylate:Bi) | High precipitation (99.1%) | sibran.ru |

| >1.5:1 (Salicylate:Bi) | Formation of bismuth disalicylate impurity | researchgate.net | |

| pH | 0.9 | 80.2% precipitation | sibran.ru |

| 1.8 | 98.5% precipitation | sibran.ru | |

| 4.0 | 99.99% precipitation | sibran.ru | |

| Light | Light exposure | Potential degradation | google.comdrugfuture.com |

| Dark/light-protected | Required for synthesis and storage | google.comdrugfuture.com |

Sustainable Mechanochemical Synthesis and Green Chemistry Innovations

In line with the principles of green chemistry, mechanochemical methods have emerged as powerful and environmentally friendly alternatives to traditional solvent-based syntheses. researchgate.netrsc.org These techniques, which involve grinding solid reactants together, significantly reduce or eliminate the need for large quantities of solvents, leading to shorter reaction times and milder conditions. libretexts.orgrsc.orgresearchgate.net

Mechanochemical synthesis of bismuth salicylates can be performed under neat (solvent-free) or liquid-assisted grinding (LAG) conditions.

Neat Grinding: The direct grinding of bismuth(III) oxide (Bi₂O₃) and salicylic acid without any added solvent has been explored. However, these experiments in a vibration-type ball mill often result in an amorphous product with a significant amount of unreacted Bi₂O₃ remaining. rsc.org

Liquid-Assisted Grinding (LAG): The efficiency of the mechanochemical reaction is dramatically improved by the addition of a small, catalytic amount of a liquid, a technique known as LAG. rsc.orgresearchgate.net The inclusion of a few drops of water when grinding Bi₂O₃ with salicylic acid promotes the formation of a well-crystalline product with high conversion. rsc.org While other liquids have been tested for related compounds, water has proven to be a highly effective additive for this synthesis. rsc.org

A further enhancement of the mechanochemical process is ion- and liquid-assisted grinding (ILAG). This technique involves the addition of both a small amount of liquid and a catalytic quantity of an ionic salt. rsc.orgnih.gov

The ILAG method has been successfully used to prepare bismuth subsalicylate and related compounds directly from Bi₂O₃ and salicylic acid. researchgate.net The addition of 1-2% by weight of an ionic salt, such as ammonium (B1175870) nitrate (NH₄NO₃) or potassium nitrate (KNO₃), along with a trace amount of water, can facilitate quantitative and selective conversion to the desired product. researchgate.net For instance, grinding Bi₂O₃ and salicylic acid in a 1:2 ratio for one hour using the ILAG method selectively produces bismuth subsalicylate. researchgate.net This approach is considered a significant advancement, demonstrating a green, efficient, and highly selective route to a commercially important pharmaceutical ingredient. researchgate.netresearchgate.net

Table 2: Mechanochemical Synthesis Methods for Bismuth Salicylates

| Method | Description | Reactants | Additives | Outcome | Source |

|---|---|---|---|---|---|

| Neat Grinding | Solvent-free grinding of solid reactants. | Bi₂O₃, Salicylic Acid | None | Amorphous product, incomplete reaction. | rsc.org |

| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid. | Bi₂O₃, Salicylic Acid | Water | Crystalline product, improved conversion. | rsc.orgresearchgate.net |

| Ionic Liquid-Assisted Grinding (ILAG) | Grinding with small amounts of liquid and an ionic salt. | Bi₂O₃, Salicylic Acid | Water and NH₄NO₃ or KNO₃ | High purity, selective, and quantitative conversion. | researchgate.netresearchgate.net |

Comparative Analysis of Environmental Impact and Efficiency of Different Synthetic Routes

The synthesis of bismuth subsalicylate and related carboxylates has evolved significantly, with a clear trend moving away from traditional solvent-heavy processes towards more sustainable and efficient methods. A comparative analysis highlights the distinct advantages of modern techniques, particularly mechanochemistry, over conventional routes.

Traditional methods for producing bismuth carboxylates often involve the use of nitric acid and large volumes of water, requiring prolonged heating. rsc.org These processes are not only energy-intensive, contributing to a larger carbon footprint, but also generate significant aqueous waste, posing environmental challenges. rsc.org An alternative approach involves reacting bismuth metal with carboxylic acids in the presence of a reducing agent like hydrazine (B178648) and bubbling an oxygen-containing gas through the mixture at elevated temperatures (80°C to 130°C). google.comgoogle.com While this method avoids strong acids, it still requires heating and the use of potentially hazardous reagents.

In contrast, mechanochemical synthesis, particularly ion- and liquid-assisted grinding (ILAG), has emerged as a rapid, efficient, and environmentally friendly alternative. researchgate.netresearchgate.net This solid-state method involves grinding bismuth oxide (Bi₂O₃) directly with salicylic acid, often with a small amount of a liquid or ionic salt to facilitate the reaction. rsc.orgresearchgate.net This approach drastically reduces or eliminates the need for bulk solvents, minimizes waste, and can often be completed in a much shorter timeframe (e.g., one hour) at room temperature. rsc.orgresearchgate.net

Solvent-free thermal methods have also been explored, where triphenylbismuth (B1683265) (Ph₃Bi) is reacted with carboxylic acids by heating them together without a solvent. rsc.orgrsc.org These reactions have been shown to produce tri-substituted bismuth carboxylates in good yields, comparable to traditional reflux conditions in toluene. rsc.org Thermogravimetric analysis indicates these solvent-free reactions often commence around the melting point of the bismuth precursor. rsc.org

The efficiency and selectivity of mechanochemical methods can be finely tuned. For instance, the synthesis of bismuth disalicylate versus bismuth trisalicylate can be controlled by adjusting the reaction environment and the presence of specific ionic salts like NH₄NO₃. rsc.org This level of control, combined with the significant reduction in solvent use and energy consumption, positions mechanochemistry as a superior "green chemistry" approach for the synthesis of bismuth salicylates. rsc.orgnih.gov

| Synthetic Route | Key Reagents | Conditions | Primary Advantages | Primary Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional Aqueous Method | Bismuth Nitrate, Salicylic Acid, Water | Prolonged heating in aqueous solution | Well-established process | High energy consumption, large volumes of aqueous waste, use of strong acids | rsc.org |

| Anhydrous Oxidation | Bismuth Metal, Carboxylic Acid, Hydrazine, Oxygen | Heating (80-130°C), anhydrous | Avoids nitric acid | Requires heating, use of hazardous reducing agents | google.comgoogle.com |

| Mechanochemistry (ILAG) | Bi₂O₃, Salicylic Acid | Grinding at room temperature, often with catalytic liquid/salt | Environmentally friendly (minimal solvent), rapid, high efficiency, selective | Can be sensitive to external environmental factors | rsc.orgresearchgate.netresearchgate.net |

| Solvent-Free Thermal | Ph₃Bi, Carboxylic Acid | Heating reactants without solvent | No solvent waste, good yields | Requires elevated temperatures, uses organometallic precursor | rsc.orgrsc.org |

Preparation of Related Bismuth-Salicylate Coordination Complexes and Derivatives

Due to the analytical challenges posed by the poor solubility and polymeric nature of bismuth subsalicylate, researchers have synthesized a wide array of related coordination complexes and derivatives. nih.gov These model compounds are instrumental for elucidating the fundamental structural motifs, reaction mechanisms, and coordination chemistry of bismuth-salicylate systems.

Synthesis of Model Bismuth Compounds for Structural and Mechanistic Studies

The inherent difficulty in obtaining single crystals of bismuth subsalicylate suitable for X-ray diffraction has spurred the development of model compounds. nih.gov A successful strategy involves the reaction of triphenylbismuth (BiPh₃) with salicylic acid in wet acetonitrile (B52724) or nitromethane (B149229). rsc.org This simple, high-yield (>80%) procedure performed at room temperature leads to the formation of a solvated oxo cluster, [Bi₄(μ₃-O)₂(HSal)₈]. rsc.org The resulting pure compound, with its planar Bi₄(μ₃-O)₂ core, serves as an ideal starting material for studying the broader chemistry of bismuth oxo-salicylates. rsc.org The synthesis of such model compounds provides critical insights into the core structures that likely form the basis of the active pharmaceutical ingredient. nih.gov

Design and Synthesis of Bismuth-Carboxylate and Bismuth-Thiosalicylate Analogs

To probe the role of the salicylate ligand, numerous analogs have been synthesized by reacting bismuth precursors with different carboxylic and thiocarboxylic acids. The reaction of Ph₃Bi with a variety of carboxylic acids (RCO₂H) has been shown to produce tri-substituted bismuth carboxylates, [Bi(RCO₂)₃]. rsc.org These reactions have been compared under both solvent-free and reflux conditions, revealing that the synthetic outcome can depend on the chosen method. rsc.org For example, reacting Ph₃Bi with p-nitrobenzoic acid yields the tri-substituted complex under reflux but a di-substituted version under solvent-free conditions. rsc.org

Furthermore, bismuth-thiosalicylate complexes have been synthesized as models for bismuth subsalicylate, leveraging the strong, stable Bi-S bond. researchgate.netrsc.org The reaction of BiPh₃ with thiosalicylic acid and its derivatives under various conditions (reflux, microwave irradiation, solvent-free) has been explored to create these analogs. researchgate.net The resulting tris(methylthiosalicylato)bismuth(III) complex, for instance, provides a valuable model that demonstrates the importance of thiolates as anchoring groups for hetero-bifunctional ligands in bismuth coordination chemistry. rsc.org

| Analog Type | Bismuth Precursor | Ligand Example | Resulting Complex Example | Purpose of Synthesis | Reference |

|---|---|---|---|---|---|

| Bismuth-Carboxylate | Ph₃Bi | o-Methoxybenzoic acid | [Bi(o-MeOC₆H₄CO₂)₃]∞ | Compare synthetic methods and study structural variations | rsc.org |

| Bismuth-Carboxylate | Ph₃Bi | 2-Picolinic acid | [PhBi(2-(C₅H₄N)CO₂)₂]₄ | Investigate influence of N-donor groups on structure | rsc.org |

| Bismuth-Thiosalicylate | BiPh₃ | Thiosalicylic acid | Tris(methylthiosalicylato)bismuth(III) | Model for BSS; exploit stability of Bi-S bond | researchgate.netrsc.org |

| Bismuth-Thiolate | BiCl₃ | 2-(Ph₂P)C₆H₄SH | Heteroleptic thiolate bismuth complexes | Develop generally applicable synthetic methodologies | researchgate.net |

Incorporation of Auxiliary Ligands and Solvent Molecules into Bismuth-Salicylate Systems

A key strategy for obtaining crystalline, structurally characterizable bismuth-salicylate complexes is the incorporation of auxiliary ligands or solvent molecules into the coordination sphere of the bismuth center. nih.govacs.org These additional molecules can satisfy the coordination requirements of the bismuth ion, preventing the formation of intractable polymeric materials and facilitating the growth of single crystals.

For example, the reaction of BiPh₃ with salicylic acid in solvents like acetonitrile (MeCN) or nitromethane (MeNO₂) yields crystalline adducts where the solvent molecules are found in the coordination sites, albeit with long Bi–N and Bi–O distances. rsc.org Similarly, heterobimetallic bismuth-transition metal salicylate complexes have been synthesized where auxiliary ligands such as alkoxides are present. acs.orgacs.org In one instance, the reaction between BiPh₃, salicylic acid, and tantalum ethoxide (Ta(OEt)₅) in the presence of NaBPh₄ in ethanol (B145695) resulted in a complex, [PhBi(Hsal)Ta(sal)₂(OEt)₂]₂·2EtOH, where both ethoxide and ethanol molecules are part of the final structure. acs.org The inclusion of N,N-dimethylformamide (DMF) has also been shown to yield isostructural bismuth oxo-clusters from different starting materials, highlighting the structure-directing role these molecules can play. researchgate.net This approach has been crucial for building a library of structurally defined compounds that model aspects of the more complex, amorphous, or poorly crystalline parent compound. nih.govnih.gov

Fundamental Coordination Chemistry of Bismuth Iii Salicylate Systems

Bismuth-Ligand Bonding Modes and Stereochemistry

The interaction between the bismuth(III) cation and ligands like salicylate (B1505791) is governed by the electronic structure of the metal center and the nature of the donor atoms on the ligand. This results in a range of coordination geometries and bonding arrangements.

In bismuth(III) carboxylate complexes, including those with salicylate, the carboxylate group can coordinate to the bismuth center in several ways. One common and important mode is the η²-(O,O′) chelation. In this arrangement, both oxygen atoms of the carboxylate group bind to the bismuth ion, forming a stable four-membered ring.

The structure of bismuth subsalicylate (BSS) itself is a coordination polymer. nih.gov Within this polymeric structure, the salicylate anions (Hsal⁻) exhibit different coordination behaviors. One type of salicylate ligand coordinates to Bi³⁺ cations exclusively through its carboxylate group. nih.gov Another type acts as a bridge, where the carboxylate group binds to Bi³⁺ ions within one inorganic building unit, and the phenolic group coordinates to a Bi³⁺ ion in an adjacent unit. nih.gov This bridging is similar to that observed in the bismuth oxo-salicylate cluster, [Bi₄(μ₃-O)₂(HO-2-C₆H₄CO₂)₈]. nih.govrsc.org

Heterobimetallic bismuth-transition metal salicylate complexes also provide insight into the bonding of salicylate. In compounds like Bi₂M₂(sal)₄(Hsal)₄(OR)₄ (where M = Nb, Ta), both doubly deprotonated (sal²⁻) and singly deprotonated (Hsal⁻) salicylate ligands are present. The sal²⁻ ligands typically chelate to the metal centers via one oxygen of the carboxylate group and the phenolic oxygen, while the Hsal⁻ ligands coordinate through the carboxylate group, often in a bidentate fashion. acs.org

The coordination number and geometry of the bismuth(III) ion are highly dependent on the surrounding ligand environment. Bi(III) is known for its flexible coordination sphere, accommodating coordination numbers that can range from three to nine or even higher, often resulting in irregular geometries. researchgate.net

In aqueous solution, the Bi(III) ion is hydrated by eight water molecules, adopting a square antiprismatic geometry. acs.org However, this readily changes upon complexation with other ligands. For example, in the solid state structure of BSS, the Bi³⁺ cations are part of an extended bismuth-oxo rod structure, where they are bridged by O²⁻ anions. nih.gov The coordination environment is complex, involving bonds to both the oxo bridges and the salicylate ligands. nih.gov

The presence of different ligands can lead to vastly different structures. For instance:

With chelating nitrogen donor ligands, a variety of coordination compounds can be formed. sfu.ca

With crown ethers like 15-crown-5 (B104581) or 18-crown-6, Bi(III) can form half-sandwich or nine-coordinate structures, respectively.

The geometry of Bi(III) complexes with low coordination numbers often features a significant gap in the coordination sphere, which is occupied by a stereochemically active lone pair of electrons. acs.org This flexibility allows Bi(III) to readily accommodate different coordination environments based on the spatial arrangement of the ligand's donor atoms. researchgate.net

This variability is a hallmark of bismuth chemistry and is a direct consequence of the interplay between the size of the Bi(III) ion, its charge, and the electronic influence of its valence lone pair. researchgate.net

A defining feature of bismuth(III) coordination chemistry is the presence of the 6s² lone pair of electrons. This lone pair is often stereochemically active, meaning it occupies a position in the coordination sphere, influencing the geometry of the complex in a manner similar to a bonded ligand. researchgate.netresearchgate.net

Bismuth(III) demonstrates a clear preference for stereoactivity in its coordination compounds. researchgate.net This activity leads to distorted coordination geometries, as the lone pair repels the bonding pairs of electrons. The resulting structures are often described as "hemidirected," where the ligands are pushed to one side of the coordination sphere, leaving a void or gap for the lone pair. researchgate.net

Computational studies on cyclen-based Bi(III) complexes confirm that the 6s² lone pair is stereochemically active, and its orientation changes depending on the spatial arrangement of the ligand's donor atoms. researchgate.net This activity is responsible for the asymmetry in the coordination sphere of Bi(III) in many of its complexes. researchgate.net The stereochemical effect of the lone pair can be so pronounced that it influences not only the local geometry but also the potential for forming polymeric structures. researchgate.net In bismuth borates, for example, the intensity of the lone pair's stereochemical activity has been shown to influence the material's linear and nonlinear optical properties. rsc.org

Table 1: Coordination Geometries and Lone Pair Activity in Bismuth(III) Compounds

| Compound/System | Coordination Number | Geometry Description | Lone Pair Activity | Reference(s) |

|---|---|---|---|---|

| [Bi(H₂O)₈]³⁺ (in solution) | 8 | Square Antiprismatic | Inactive | acs.org |

| [Bi(DO3A)] | 8 | Twisted-Square Antiprismatic | Active | researchgate.net |

| Bismuth Subsalicylate (Solid) | Varied | Polymeric Rods | Active | nih.gov |

| BiCl₃·15-crown-5 | 8 | Half-Sandwich | Active | |

| BiCl₃·18-crown-6 | 9 | Nine-coordinate | Active | |

| [BiCl(dmso)₆]²⁺ | 7 | Distorted Pentagonal Bipyramidal | Active | acs.org |

Lewis Acidity and Redox Properties of Bismuth(III) Centers in Complexes

The electronic configuration of Bi(III) also dictates its behavior as a Lewis acid, influencing its interactions with various donor ligands.

According to the Hard and Soft Acids and Bases (HSAB) principle, Lewis acids and bases can be classified as "hard" or "soft." Bismuth(III) is generally considered a borderline or soft Lewis acid. researchgate.net This character is particularly pronounced in its cationic species. d-nb.inforesearchgate.netnih.gov

Recent studies have established that cationic bismuth compounds are potent soft Lewis acids. d-nb.inforesearchgate.netnih.gov Their Lewis acidity is not solely due to their positive charge but is also related to the energy, shape, and accessibility of their Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info This soft character means they have a strong tendency to interact with soft Lewis bases. acs.org The development of cationic bismuth catalysts for organic reactions, such as the functionalization of olefins, leverages this pronounced Lewis acidity. acs.org Even dicationic bismuth species, such as [BiCl(dmso)₆]²⁺, have been synthesized and shown to possess remarkably high Lewis acidity. acs.org

As a soft Lewis acid, bismuth(III) shows a distinct preference in its bonding to various donor atoms. Cationic bismuth species, in particular, have been shown to favor the formation of Lewis pairs with soft donors, such as those based on sulfur (S) and selenium (Se), over hard donors like oxygen (O) and nitrogen (N). d-nb.inforesearchgate.netnih.gov

This preference is a key aspect of its coordination chemistry. While Bi(III) readily forms stable complexes with hard O- and N-donor ligands like salicylates and aminopolycarboxylates, its affinity for softer donors is significant. researchgate.netacs.org For example, three-coordinate cationic bismuth compounds have been isolated with S- and Se-based phosphine (B1218219) ligands. d-nb.infonih.gov The synthesis of bismuth(III) chloride adducts with diphosphane (B1201432) disulfide ligands further demonstrates the favorable interaction between bismuth and sulfur. rsc.org This thiophilicity (affinity for sulfur) is retained even in the presence of harder Lewis bases like THF or pyridine. acs.org

This preferential interaction is summarized in the table below, based on the HSAB principle.

Table 2: Bismuth(III) Lewis Acidity and Donor Preference

| Bismuth(III) Species | Lewis Acid Character | Preferred Donor Type (HSAB) | Examples of Favorable Ligand Donors | Reference(s) |

|---|---|---|---|---|

| Cationic Bi(III) | Potent Soft Acid | Soft | S-based, Se-based | d-nb.info, researchgate.net, nih.gov |

| Neutral Bi(III) | Borderline/Soft Acid | Borderline/Soft | O, N, S, Halogens | researchgate.net |

| Dicationic Bi(III) | Hard Acid | Hard | O-based (e.g., dmso) | acs.org |

Exploration of Bi(III)/Bi(V) Redox Catalysis

The field of main-group element chemistry has seen a surge in exploring the redox capabilities of elements like bismuth. nih.govnih.gov Traditionally considered the domain of transition metals, redox cycling is an emerging platform for bismuth, which can maneuver between different oxidation states, including the Bi(III)/Bi(V) couple. nih.govnih.govmpg.de This capability opens up unique redox cycles that can be harnessed for organic synthesis. nih.govnih.gov

Seminal work in the field demonstrated that organobismuth(III) compounds could act as catalysts. nih.gov More recently, a significant breakthrough was the demonstration of a catalytic cycle involving a Bi(III)/Bi(V) redox couple for the fluorination of aryl boronic esters. nih.govrsc.org In this process, a specially designed Bi(III) catalyst undergoes oxidative addition and reductive elimination, mimicking the catalytic cycles of transition metals. nih.govrsc.org

Detailed computational studies using density functional theory (DFT) have been employed to understand the mechanism of such transformations. rsc.org These studies reveal that the entire conversion is thermodynamically favorable and highlight the roles of various components in the catalytic system. rsc.org For instance, activators can assist in the dissociation of byproducts from the bismuth center to facilitate transmetalation, and specific ligand structures are favorable for the crucial reductive elimination step. rsc.org While this research primarily focuses on organobismuth complexes with specialized ligands, it establishes the fundamental capacity of bismuth to participate in Bi(III)/Bi(V) redox cycles, a key aspect of its chemical behavior. nih.govnih.gov

Supramolecular Assembly and Polymeric Architectures

The structure of bismuth subsalicylate is not a simple monomeric salt but a complex supramolecular assembly. springernature.comnih.gov Despite its use for over a century, its exact crystal structure was only recently elucidated through advanced techniques like three-dimensional electron diffraction (3DED). springernature.comresearchgate.netchemrxiv.org

Formation of Layered Structures and Coordination Polymers

The analysis of bismuth subsalicylate revealed it to be a coordination polymer with a distinct layered structure. springernature.comnih.govchemrxiv.orgchemrxiv.org The structure consists of bismuth cations (Bi³⁺) and bridging oxide anions (O²⁻) that form rod-shaped inorganic building units (IBUs). springernature.comnih.govechemi.com These bismuth-oxo rods extend along one crystallographic axis (the a-axis). springernature.comnih.govchemrxiv.org

| Structural Component | Description | Reference |

|---|---|---|

| Overall Structure | Layered coordination polymer | springernature.com, wikipedia.org, nih.gov |

| Inorganic Building Unit (IBU) | Rod-shaped units of Bi³⁺ cations bridged by μ-O²⁻ anions, extending along the a-axis. | springernature.com, nih.gov, chemrxiv.org |

| Organic Linker | Salicylate anions (Hsal⁻) link the inorganic rods along the b-axis. | springernature.com, echemi.com |

| Resulting Architecture | Formation of extensive layers in the ab-plane which then stack. | chemrxiv.org |

| Empirical Formula | C₇H₅BiO₄ | wikipedia.org |

Role of Intermolecular Interactions in Crystal Packing

The packing of the layers in the crystal structure is governed by relatively weak intermolecular forces. chemrxiv.orgacs.org The layers stack along the c-axis, interacting with one another primarily through dispersion forces. chemrxiv.org The arrangement of the salicylate ligands is crucial to this packing. The less polar, hydrophobic parts of the salicylate anions form the outer surfaces of the layers. nih.govchemrxiv.org In contrast, the more ionic and hydrophilic components—such as the phenolic and carboxylate groups, the oxide anions, and the Bi³⁺ cations—are contained within the layers. nih.govchemrxiv.org This spatial distribution of hydrophobic and hydrophilic parts contributes to the material's properties. acs.org

Structural investigations have also revealed the presence of defects and disorder within the crystals. researchgate.netchemrxiv.orgwikipedia.org High-resolution scanning transmission electron microscopy has shown variations in the stacking of the layers, with some domains showing regular, ordered stacking while others exhibit disordered or alternating orientations of the layers. researchgate.netchemrxiv.orgechemi.com This heterogeneity helps explain why the structure was so difficult to determine for many years. acs.org

Metal-Binding Motifs of Salicylate Ligands in Bismuth Complexes

The interaction between the salicylate ligand and the bismuth cation is central to the formation of the coordination polymer. Salicylic (B10762653) acid has two functional groups—the carboxylic acid and the hydroxyl group—that are generally involved in metal binding. nih.govescholarship.org

Chelation Properties and Stability of Bismuth-Salicylate Chelates

In the structure of bismuth subsalicylate, the salicylate anion acts as a chelating and bridging ligand. There are two distinct coordination modes for the salicylate anions in the crystal structure. nih.govchemrxiv.org

One type of salicylate anion coordinates to the Bi³⁺ cations of a single bismuth-oxo rod only through its carboxylate group. In this mode, the phenolic group remains uncoordinated. nih.govchemrxiv.org

The other type of salicylate anion also coordinates to Bi³⁺ through its carboxylate group, but its phenolic group simultaneously coordinates to a Bi³⁺ cation in an adjacent rod. chemrxiv.org

Comparison with Other Metal Salicylates and Related Chelators

The way salicylate binds to bismuth can be compared to its coordination with other metals. For instance, studies on zinc complexes with various salicylate isosteres show a range of binding modes. nih.govescholarship.org Some ligands form 6-membered chelate rings involving both the hydroxyl and carboxylic acid groups, similar to one of the modes in bismuth subsalicylate, while others bind to the Zn²⁺ ion in a monodentate or bidentate fashion using only one donor group. nih.govescholarship.org

| Metal/Complex Type | Typical Salicylate Binding Mode | Reference |

|---|---|---|

| Bismuth(III) | Chelating and bridging via carboxylate and phenolic oxygen. Two distinct modes observed in the polymer. | wikipedia.org, chemrxiv.org |

| Zinc(II) | Can form 6-membered chelate rings or bind in a monodentate/bidentate fashion via a single donor group. | nih.gov, escholarship.org |

| Bismuth-Transition Metal Heterobimetallics (e.g., with Nb, Ta, Ti) | Acts as both a chelating and bridging ligand, connecting the different metal centers. | capes.gov.br, acs.org |

| Sodium | Ionic interaction; does not exhibit the same biological interaction modifications as the bismuth complex. | nih.gov |

Design of Salicylate Metal-Binding Isosteres (MBIs) for Diverse Binding Modes

The strategic design of metal-binding isosteres (MBIs) of salicylic acid offers a powerful approach to modulate the coordination chemistry of metal complexes, including those with bismuth(III). By systematically replacing the key functional groups of salicylic acid—the carboxylic acid and the hydroxyl group—with isosteric moieties, it is possible to fine-tune the electronic and steric properties of the ligand. This, in turn, influences the resulting binding modes, stability, and physicochemical properties of the metal complex. While extensive research has been conducted on salicylate MBIs in the context of zinc-dependent metalloenzymes, the principles derived are highly relevant for predicting and designing novel coordination complexes with bismuth(III).

The primary sites for isosteric replacement on the salicylic acid scaffold are the carboxylic acid and the hydroxyl group, as these are directly involved in metal coordination. Research into a library of 27 salicylate MBIs, where these groups were replaced, has demonstrated the vast potential for achieving a diversity of binding modes. These include monodentate, bidentate, and chelated coordination.

A variety of functional groups can serve as isosteres for the carboxylic acid moiety. These can be broadly categorized as anionic or neutral coordinators. Anionic isosteres, such as hydroxamic acids and tetrazoles, are designed to bind the metal ion in their deprotonated state. Neutral isosteres, on the other hand, include groups like methyl esters, pyrimidines, and benzothiazoles. Similarly, the hydroxyl group can be replaced by various isosteres to further modulate the ligand's properties.

The choice of isostere has a profound impact on the resulting coordination geometry. For instance, in a model system using a zinc complex, it was observed that certain MBIs favor the formation of a six-membered chelate ring, engaging both the hydroxyl (or its isostere) and the carboxylic acid isostere. In contrast, other MBIs bind to the metal ion through only one of the isosteric donors, resulting in either a monodentate or a bidentate fashion. Unexpected binding modes have also been observed, particularly for salicylate MBIs capable of forming intramolecular hydrogen bonds, which opens new avenues for the rational design of metal complexes with specific geometries.

The ability to tune the physicochemical properties of the MBIs is another significant aspect of their design. By carefully selecting the isosteric replacements, a wide range of acidities (pKa values) and lipophilicities (logP values) can be achieved. This is particularly important in the design of bismuth-based therapeutic agents, where such properties can influence bioavailability and biological activity.

While the systematic study of a broad range of salicylate MBIs has primarily focused on zinc, the principles are translatable to bismuth(III) coordination chemistry. The larger ionic radius and flexible coordination sphere of bismuth(III) suggest that it can accommodate a wide variety of these MBIs, likely leading to a rich and diverse structural chemistry. The propensity of bismuth(III) to form polynuclear oxo-clusters adds another layer of complexity and opportunity for the design of novel supramolecular structures based on salicylate MBIs.

Evidence for the successful application of these design principles to bismuth(III) can be found in the synthesis and characterization of bismuth(III) hydroxamate complexes. Hydroxamic acids are well-established isosteres of carboxylic acids. Studies on the interaction of salicylhydroxamic acid with bismuth(III) have revealed the formation of both tris-hydroxamato complexes, such as [Bi(H-SHA)₃], and mixed-anion complexes like [Bi(SHA)(H-SHA)]. In these complexes, the salicylhydroxamic acid ligand coordinates to the bismuth center, demonstrating that isosteric replacement is a viable strategy for creating novel bismuth-salicylate type complexes.

The diverse binding possibilities of salicylate MBIs, combined with the unique characteristics of bismuth(III), present a promising frontier for the development of new bismuth-containing compounds with tailored properties and functions.

Interactive Data Table of Salicylate Metal-Binding Isosteres (MBIs) and Their Observed Binding Modes in a Model System

| MBI | Isosteric Replacement of Carboxylic Acid | Isosteric Replacement of Hydroxyl Group | Observed Binding Mode (in Zn model system) |

| 1 | Carboxylic Acid | Hydroxyl | Bidentate Chelate |

| 2 | Hydroxamic Acid | Hydroxyl | Monodentate |

| 3 | Tetrazole | Hydroxyl | Monodentate |

| 10 | Carboxylic Acid | Amino | Bidentate Chelate |

| 11 | Carboxylic Acid | Sulfonamide | Bidentate Chelate |

| 16 | Tetrazole | Amino | Monodentate |

| 19 | Hydroxamic Acid | Sulfonamide | Monodentate |

| 23 | Pyrimidine | Hydroxyl | Monodentate |

| 24 | Benzothiazole | Hydroxyl | Monodentate |

Interactive Data Table of Characterized Bismuth(III) Salicylate Isostere Complexes

| Compound Name | Salicylate Isostere | Bismuth to Ligand Ratio | Observed Coordination Feature |

| Tris(salicylhydroxamato)bismuth(III) | Salicylhydroxamic acid | 1:3 | Tris-hydroxamato complex |

| [Bi(SHA)(H-SHA)] | Salicylhydroxamic acid | 1:2 | Mixed-anion complex |

Preclinical Mechanistic Investigations of Biological Activity

Molecular and Cellular Mechanisms of Antimicrobial Action

Disruption of Microbial Cell Membranes and Cell Walls (e.g., H. pylori, S. aureus)

A primary mechanism of bismuth's bactericidal action is the disruption of the bacterial cell envelope. nih.govpatsnap.com In studies involving Helicobacter pylori, exposure to bismuth salts leads to significant morphological changes. nih.govcapes.gov.br Transmission electron microscopy has revealed that bismuth treatment causes cells to become swollen and distorted, accompanied by blebbing of the membrane-cell wall structure. nih.govcapes.gov.br Bismuth complexes appear to bind to the bacterial cell wall and the periplasmic space, leading to a breakdown of structural integrity. nih.govresearchgate.net Analytical electron microscopy confirmed the presence of bismuth at the periphery of swollen H. pylori cells, suggesting a direct interaction with the cell envelope. nih.gov This disruption of the glycocalyx and cell wall is considered a key mechanism of action for bismuth salts against H. pylori. nih.gov

This disruptive capability extends to other bacteria, including Staphylococcus aureus. While the specific interactions may vary, the general principle involves destabilizing the plasma membrane. longdom.org Nanoparticles of bismuth have been shown to create pores in the bacterial cell wall, leading to disorganization, damage, and increased permeability of the cell membrane. frontiersin.orgnih.gov The thiolation of bismuth can increase its permeability across the membrane, enhancing its antibacterial effect against pathogens like S. aureus and Clostridium difficile. longdom.org This interaction can lead to cellular lysis by altering the membrane's permeability. nih.gov

Interference with Essential Bacterial Metabolic Pathways (e.g., Iron and Sulfur Metabolism)

Bismuth demonstrates a significant ability to interfere with critical bacterial metabolic pathways, most notably iron and sulfur metabolism. The antimicrobial action of bismuth is often linked to its interference with iron transport and metabolism, which are vital for bacterial growth and energy production. medcraveonline.comoup.com

Studies have shown that resistance to bismuth in Gram-negative bacteria is inversely related to the concentration of iron and is highly dependent on the bacteria's iron transport systems. oup.comnih.gov The toxicity of the trivalent bismuth ion (Bi³⁺) appears to stem from its ability to compete with the ferric iron ion (Fe³⁺), effectively leading to a state of iron starvation in the bacteria. oup.com This competition can occur extracellularly, where bismuth may block Fe³⁺ receptors on the bacterial surface, or intracellularly. oup.com A key target in H. pylori is the Ferric uptake regulator (Fur) protein, a global regulator essential for bacterial survival. nih.gov Research demonstrates that Bi(III) binds specifically to the HpFur protein, causing it to oligomerize and lose its ability to bind to DNA. nih.gov This incapacitation disrupts the transcription of numerous genes crucial for bacterial physiology and metabolism, highlighting a sophisticated mechanism for bismuth's antimicrobial activity. nih.gov

Furthermore, bismuth exhibits a strong affinity for sulfur-containing molecules, particularly the thiol groups (-SH) found in amino acids like cysteine, which are fundamental components of many enzymes and proteins. medcraveonline.combiologyinsights.com Bismuth ions bind to these thiol groups, leading to the denaturation of essential proteins and the inhibition of key enzymatic processes, ultimately contributing to bacterial cell death. patsnap.compatsnap.com

Enzymatic Inhibition and Cofactor Displacement (e.g., Urease UreG, Metallo-β-lactamases)

A significant aspect of bismuth's antimicrobial strategy is the inhibition of crucial bacterial enzymes. drugbank.comnih.gov One of the most well-documented targets is the urease enzyme system in H. pylori, which is vital for the bacterium's survival in the acidic environment of the stomach. nih.govresearchgate.net However, research has revealed a novel indirect mechanism of inhibition. Instead of acting on the mature urease enzyme, bismuth compounds like colloidal bismuth subcitrate target the urease accessory protein UreG, a metallochaperone. plos.orgresearchgate.net Bismuth binds to UreG and inhibits its GTPase activity. plos.orgresearchgate.net This disruption prevents the necessary insertion of nickel ions into the apo-urease, a critical step in urease maturation, thereby inactivating the entire enzyme system. plos.org

Bismuth compounds have also been investigated for their ability to inhibit metallo-β-lactamases (MBLs). These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. Bismuth's ability to displace or interact with the metal cofactors (typically zinc ions) in the active sites of these enzymes presents a potential strategy to overcome this form of antibiotic resistance.

Modulation of Bacterial Adhesion and Biofilm Formation

Bismuth subsalicylate and other bismuth compounds effectively hinder the ability of bacteria to colonize surfaces and form biofilms, which are structured communities of bacteria that are notoriously resistant to antimicrobial agents. biologyinsights.com One mechanism is the impairment of bacterial adherence to epithelial cells. drugbank.com Specifically for H. pylori, bismuth has been shown to block its adhesion to gastric epithelial cells. nih.govdrugbank.com

The anti-biofilm activity of bismuth is often achieved at sub-inhibitory concentrations. medcraveonline.com The primary mechanism appears to be the inhibition of the production of extracellular polymeric substances (EPS), which form the structural matrix of most biofilms. medcraveonline.com Bismuth can also interfere with bacterial communication systems known as quorum sensing, which bacteria use to coordinate biofilm formation. biologyinsights.com Studies on Pseudomonas aeruginosa have shown that low concentrations of bismuth thiols can reduce bacterial adherence to epithelial cells by impairing the formation of these polysaccharides. longdom.org In Staphylococcus aureus, bismuth nanoparticles have been shown to inhibit biofilm formation in a concentration-dependent manner. frontiersin.org This dual action of disrupting the biofilm matrix and inhibiting bacterial growth enhances its efficacy as an anti-biofilm agent. biologyinsights.com

In Vitro Studies on Growth Inhibition of Enteric Pathogens (E. coli, Salmonella, Shigella, Campylobacter, C. difficile)

In vitro studies have consistently demonstrated that bismuth subsalicylate effectively inhibits the growth of a wide array of enteric pathogens responsible for diarrheal diseases. oup.comnih.gov Research has confirmed its antimicrobial activity against enterotoxigenic Escherichia coli (ETEC), Salmonella species, Shigella species, Campylobacter species, and Clostridium difficile. oup.comphysiciansweekly.comnih.gov

The bactericidal effect is dose-dependent, with significant reductions in viable bacteria observed within hours of exposure. nih.govasm.org Studies using bismuth subsalicylate and its hydrolyzed form, bismuth oxychloride (BiOCl), have shown a profound impact on pathogen populations. nih.govphysiciansweekly.com

| Pathogen | Bismuth Compound | Observed Effect | Source |

|---|---|---|---|

| Clostridium difficile | BSS and BiOCl | Reduction of >99.99% of initial inoculum within 2-8 hours. Considered the most susceptible pathogen tested. | nih.gov |

| Salmonella Typhimurium | BSS and BiOCl | No detectable bacteria within 8-24 hours of exposure. | nih.gov |

| Enteric Pathogens (General) | BSS and BiOCl | Reduced bacterial growth by 3–9 logs, with most populations falling below 10 cfu/ml within 24 hours. | nih.govphysiciansweekly.com |

| E. coli, Salmonella, Shigella, Campylobacter | BSS | Dose-dependent growth inhibition. | oup.comnih.gov |

Microscopy has detected bismuth deposits on the bacterial membranes and inside the cytoplasm of C. difficile within 30 minutes of treatment, leading to rapid cell death. nih.govasm.org The potent activity against C. difficile is particularly noteworthy, as this pathogen can cause severe illness and is often difficult to treat with standard antibiotics. nih.gov

Mechanisms of Antiviral Activity in Preclinical Models

In addition to its antibacterial properties, preclinical studies have revealed that bismuth compounds possess antiviral activity against several enteric viruses. nih.govnih.gov The mechanism appears to involve interference with viral replication and infectivity. nih.govjournals.co.za

Studies using murine norovirus (MNV), a surrogate for human norovirus, have shown that bismuth subsalicylate and bismuth oxychloride can significantly reduce viral infectivity. nih.govtandfonline.com At a concentration of 8.8 mg/ml, bismuth subsalicylate and bismuth oxychloride reduced the infectivity of MNV by 2.7 log and 2.0 log, respectively, after 24 hours of exposure. nih.govnih.gov Further investigation suggests that bismuth may inhibit norovirus replication in vivo, as both compounds were found to slightly reduce the level of Norwalk virus replicon-bearing cells. nih.govtandfonline.com

Research on other enteric viruses, including four strains of rotavirus, echovirus, reovirus, and poliovirus, found that bismuth salts inhibited viral plaque formation. nih.govnih.gov This inhibitory effect was observed at concentrations slightly below those that caused significant cytotoxicity to the host cells. nih.gov This suggests that the antiviral action in these cases may result from interference with host cell functions that are necessary for viral production, rather than a direct virucidal effect on the virus particles themselves. nih.gov

Investigation of Cytotoxic Mechanisms in In Vitro Cell Models

The cytotoxicity of bismuth compounds is generally considered low, a property often attributed to their poor solubility in aqueous solutions. nih.gov However, in vitro studies show that their effects on cell viability are concentration-dependent.